molecular formula C16H22F2N2O2 B2434755 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954077-62-4

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2434755
CAS No.: 954077-62-4
M. Wt: 312.361
InChI Key: HYBQEBXTSGTLIJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a piperidine moiety linked via a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl chain is introduced via alkylation reactions.

    Formation of the Benzamide Core: The benzamide core is synthesized through amide bond formation, typically using coupling reagents such as EDCI or HATU.

    Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The compound can be used in the synthesis of novel polymers with unique properties due to the presence of difluoro groups.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    3,4-difluoro-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)13-2-3-14(17)15(18)10-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBQEBXTSGTLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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